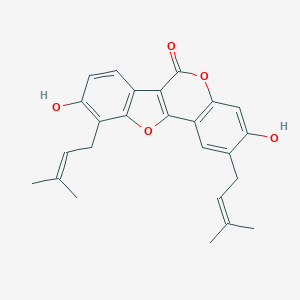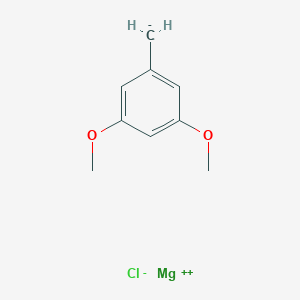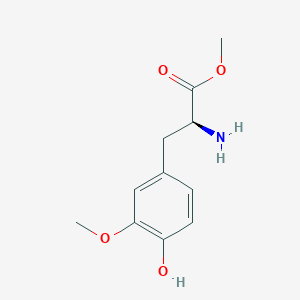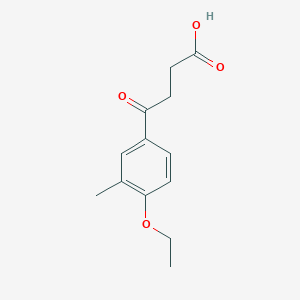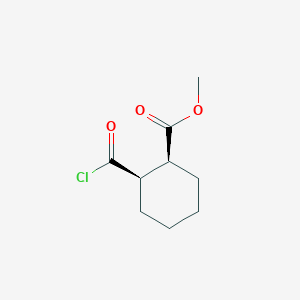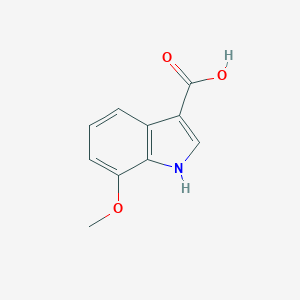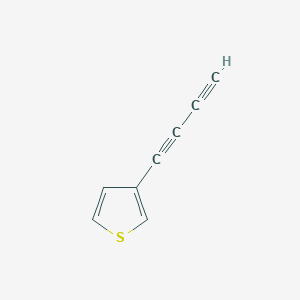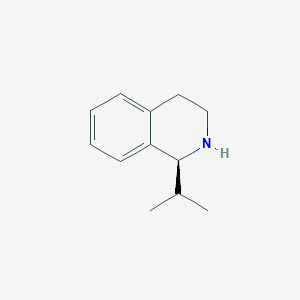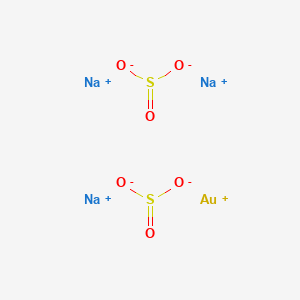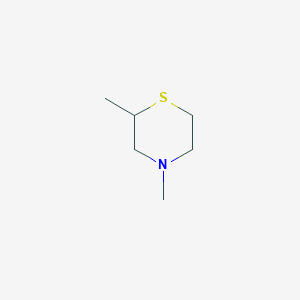
2,4-Dimethylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylthiomorpholine (DMTM) is a heterocyclic compound that is widely used in scientific research due to its unique properties. It belongs to the class of thiomorpholines, which are cyclic organic compounds containing a sulfur atom and a nitrogen atom in the ring structure. DMTM has a molecular formula of C6H13NS and a molecular weight of 131.24 g/mol.
作用機序
2,4-Dimethylthiomorpholine acts as a chelating agent by binding to metal ions through its sulfur atom. The metal ions are then removed from the solution, forming a stable complex with 2,4-Dimethylthiomorpholine. The chelation process is reversible, allowing the metal ions to be recovered from the complex.
生化学的および生理学的効果
2,4-Dimethylthiomorpholine has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been shown to have antioxidant properties, protecting cells from oxidative stress. 2,4-Dimethylthiomorpholine has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
2,4-Dimethylthiomorpholine is a versatile reagent that can be used in a variety of laboratory experiments. Its chelating properties make it useful for the removal of heavy metals from solutions. Its antimicrobial and antioxidant properties make it useful in biological and medical research. However, 2,4-Dimethylthiomorpholine has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
将来の方向性
There are many potential future directions for research involving 2,4-Dimethylthiomorpholine. One area of interest is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its use as a chelating agent for the removal of heavy metals from wastewater. Further research is needed to fully understand the mechanisms of action and potential applications of 2,4-Dimethylthiomorpholine in various fields of research.
合成法
2,4-Dimethylthiomorpholine can be synthesized by the reaction of morpholine with carbon disulfide and methyl iodide. The reaction yields 2,4-Dimethylthiomorpholine and potassium iodide as by-products. 2,4-Dimethylthiomorpholine can also be synthesized by the reaction of 2,4-dimethyl-1,3-thiazole with chloroacetic acid and sodium hydroxide.
科学的研究の応用
2,4-Dimethylthiomorpholine is widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. 2,4-Dimethylthiomorpholine has also been used as a chelating agent for the removal of heavy metals from wastewater.
特性
CAS番号 |
148761-49-3 |
|---|---|
製品名 |
2,4-Dimethylthiomorpholine |
分子式 |
C6H13NS |
分子量 |
131.24 g/mol |
IUPAC名 |
2,4-dimethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-6-5-7(2)3-4-8-6/h6H,3-5H2,1-2H3 |
InChIキー |
RHVDTUGABBCLDX-UHFFFAOYSA-N |
SMILES |
CC1CN(CCS1)C |
正規SMILES |
CC1CN(CCS1)C |
同義語 |
Thiomorpholine, 2,4-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



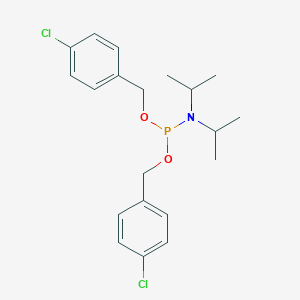
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
